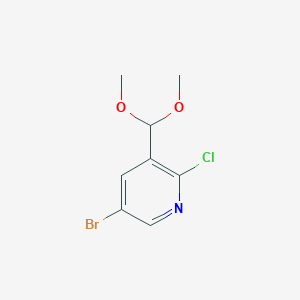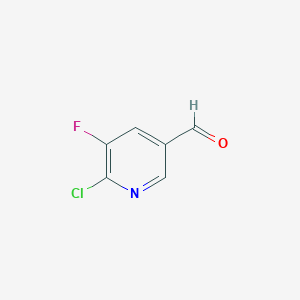
6-Chloro-5-fluoronicotinaldehyde
Vue d'ensemble
Description
6-Chloro-5-fluoronicotinaldehyde is an organic compound with the molecular formula C6H3ClFNO and a molecular weight of 159.55 g/mol . It is a derivative of nicotinaldehyde, characterized by the presence of chlorine and fluorine atoms on the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 6-Chloro-5-fluoronicotinaldehyde involves the reaction of 5-bromo-2-chloro-3-fluoropyridine with n-butyllithium in anhydrous diethyl ether at -78°C. This reaction is followed by the addition of anhydrous dimethylformamide (DMF) and subsequent extraction with ethyl acetate (EtOAc). The crude product is then purified by column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-5-fluoronicotinaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups under suitable conditions.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as potassium carbonate (K2CO3) and triethylamine (TEA) in dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 60°C) are commonly used.
Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3), while reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Reactions: Depending on the substituents introduced, various substituted nicotinaldehyde derivatives can be formed.
Oxidation and Reduction Reactions: The major products include 6-Chloro-5-fluoronicotinic acid and 6-Chloro-5-fluoronicotinalcohol.
Applications De Recherche Scientifique
6-Chloro-5-fluoronicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Chloro-5-fluoronicotinaldehyde depends on its specific application. In general, the aldehyde group can react with nucleophiles, leading to the formation of various adducts. The presence of chlorine and fluorine atoms can influence the reactivity and selectivity of these reactions. The molecular targets and pathways involved vary depending on the specific chemical or biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-5-methylnicotinaldehyde: Similar structure but with a methyl group instead of a fluorine atom.
5-Chloro-2,4-dihydroxy-6-methylpyrimidine: Contains a pyrimidine ring with chlorine and hydroxyl groups.
6-Chloro-1,3-benzodioxol-5-amine: Contains a benzodioxole ring with a chlorine atom.
Propriétés
IUPAC Name |
6-chloro-5-fluoropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO/c7-6-5(8)1-4(3-10)2-9-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOGYCPIVIXHRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617065 | |
| Record name | 6-Chloro-5-fluoropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950691-52-8 | |
| Record name | 6-Chloro-5-fluoropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
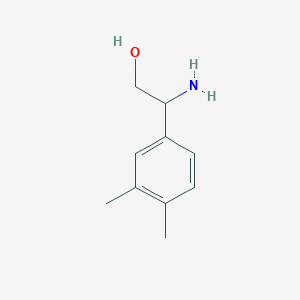
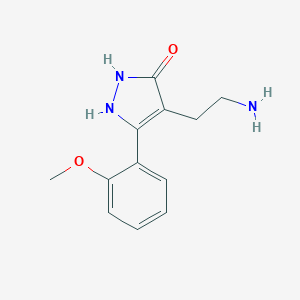
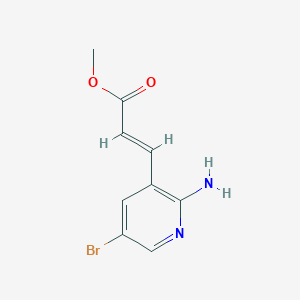
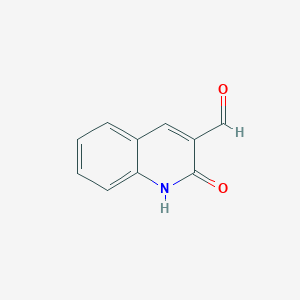
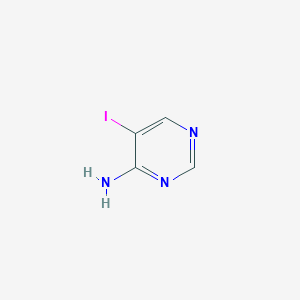
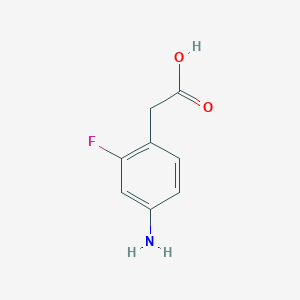
![6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B113276.png)
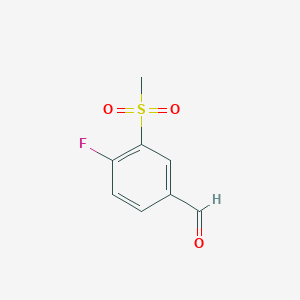

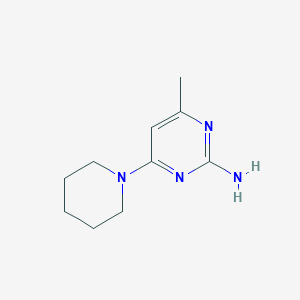
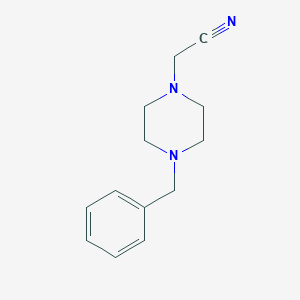
![4-[(Azepan-1-yl)carbonyl]benzylamine](/img/structure/B113286.png)

